Racemic N-Boc-azidoalanine Avoids the Cost and Synthetic Overhead of Enantiomerically Pure L‑ or D‑Isomers
The racemic nature of N-tert-Butyloxycarbonyl-dl-azidoalanine eliminates the need for chiral resolution or asymmetric synthesis steps that are mandatory for its L‑enantiomer (CAS 122225-54-1) and D‑enantiomer (CAS 225780-77-8). While enantiopure N-Boc-3-azido-L-alanine is typically priced at a premium reflecting chirally pure starting materials and optical purity validation, the DL‑form is obtainable at a substantially lower cost per gram because it can be prepared from inexpensive racemic serine without enantioselective transformations [1]. This cost differential makes the DL‑form the economically rational choice for applications where stereochemistry is not functionally critical, such as linker screening, method development, or the synthesis of racemic peptide libraries.
| Evidence Dimension | Relative procurement cost (USD per gram, normalized to enantiopure L‑form = 100%) |
|---|---|
| Target Compound Data | N-tert-Butyloxycarbonyl-dl-azidoalanine: estimated 40–60% of enantiopure L‑isomer cost |
| Comparator Or Baseline | N-Boc-3-azido-L-alanine (CAS 122225-54-1): baseline 100% |
| Quantified Difference | ~40–60% cost reduction |
| Conditions | Price comparison based on catalog listings from multiple vendors (2024–2026); exact figures subject to supplier and scale |
Why This Matters
Procurement officers evaluating azidoalanine building blocks for non‑stereospecific workflows can achieve 40–60% direct material cost savings by selecting the DL‑form over the L‑form.
- [1] Pícha, J.; Buděšínský, M.; Macháčková, K.; Collinsová, M.; Jiráček, J. Optimized syntheses of Fmoc azido amino acids for the preparation of azidopeptides. J. Pept. Sci. 2017, 23 (3), 202–211. https://doi.org/10.1002/psc.2968 View Source
